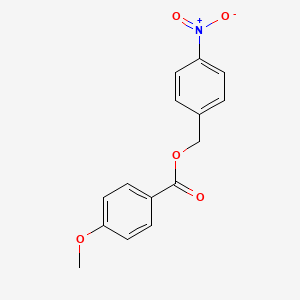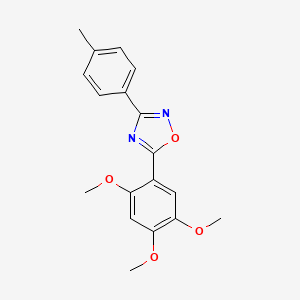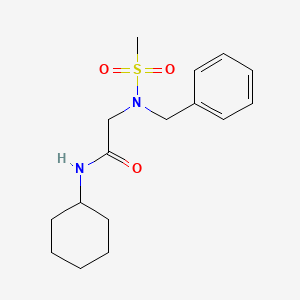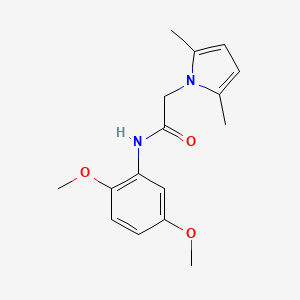![molecular formula C17H12O4 B5709645 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as XN-1 and has been found to have various biochemical and physiological effects on the body.
Mécanisme D'action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has various biochemical and physiological effects on the body. This compound has been found to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines. Additionally, this compound has been found to have analgesic properties and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate in lab experiments is its potential use in cancer research. This compound has been found to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the study of neurodegenerative diseases.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for research on 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate. One area of research is in the development of new cancer treatments. This compound has been found to have anti-cancer properties and may be useful in the development of new cancer drugs.
Another area of research is in the study of neurodegenerative diseases. This compound has been found to have neuroprotective effects and may be useful in the development of new treatments for diseases such as Alzheimer's and Parkinson's.
Finally, more research is needed to fully understand the mechanism of action of this compound. This will help researchers better understand how this compound works and may lead to the development of new drugs and treatments.
In conclusion, 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have anti-cancer and neuroprotective properties and may be useful in the development of new drugs and treatments. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method of 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate involves the reaction of 3-cyclopropyl-7-hydroxychromen-4-one with ethyl chloroformate in the presence of a base. This reaction results in the formation of 6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate. The yield of this reaction is typically around 70%.
Applications De Recherche Scientifique
6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has been studied for its potential use in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-16(10-5-6-10)20-11-7-8-13-12-3-1-2-4-14(12)17(19)21-15(13)9-11/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJIUWMVNRFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)

![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)